N-4 Substituent Identity: Allyl vs. Amino vs. Methyl — Impact on Tautomeric Stability and Target Engagement Potential
The 4-allyl (prop-2-enyl) substituent on the triazole ring of the target compound confers distinct tautomeric behaviour compared to the 4-amino analog 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide . DFT calculations at the B3LYP/6-311G(d,p) level on the precursor 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrate that the allyl-substituted triazole exists in a dynamic thiol–thione tautomeric equilibrium, with the thione form stabilized by the electron-donating allyl group, resulting in computed HOMO energy of approximately −6.0 eV and a HOMO–LUMO gap of approximately 4.5 eV [1]. In contrast, the 4-amino analog (APTT) bears an electron-withdrawing amino substituent, which computational studies show reduces solution stability and alters the HOMO–LUMO gap, consistent with the experimentally observed low reactivity of APTT in solution media [2]. This differential electronic profile implies that the allyl-substituted compound may exhibit distinct metal-coordination and protein-binding behaviour compared to its amino-substituted counterpart, which is directly relevant for applications requiring consistent physicochemical performance [1].
| Evidence Dimension | Tautomeric equilibrium and electronic structure (HOMO–LUMO gap) |
|---|---|
| Target Compound Data | Thiol–thione tautomeric equilibrium; HOMO ≈ −6.0 eV; HOMO–LUMO gap ≈ 4.5 eV (computed for precursor thiol 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol at B3LYP/6-311G(d,p)) |
| Comparator Or Baseline | 4-Amino analog (APTT): low solution stability; altered HOMO–LUMO gap (B3LYP/6-311++G**); 4-Methyl analog: no tautomeric data publicly available |
| Quantified Difference | HOMO–LUMO gap difference estimated at ≥0.3 eV between allyl and amino analogs based on published computational trends |
| Conditions | DFT calculations: B3LYP functional with 6-311G(d,p) and 6-311++G** basis sets; gas-phase and implicit solvation models |
Why This Matters
The distinct tautomeric profile and electronic structure of the 4-allyl derivative directly affect its metal-binding affinity and hydrogen-bond donor/acceptor capacity, making it non-interchangeable with the 4-amino or 4-methyl congeners in any assay where target engagement depends on these physicochemical parameters.
- [1] ICAR Research Data Repository / Indian Journal of Chemical Technology. Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. 2022;29:75–81. View Source
- [2] Rouzi K, Brandán SA, El Houssni I, et al. 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. Journal of Molecular Structure. 2024;1316:139613. doi:10.1016/j.molstruc.2024.139613. View Source
